molecular formula C7H12Cl2N2 B7970681 5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride

5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride

Cat. No.: B7970681
M. Wt: 195.09 g/mol
InChI Key: HTBYTVPCAWMQJA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound features a chloromethyl group at the 5-position and an isopropyl group at the 1-position of the imidazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-isopropyl-1H-imidazole. This can be achieved through the reaction of 1-isopropyl-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions usually require a controlled temperature and anhydrous environment to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.

    Oxidation: The compound can be oxidized to form imidazole N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the compound can yield the corresponding imidazole derivatives with reduced functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.

Major Products Formed

    Nucleophilic substitution: Substituted imidazole derivatives with various functional groups.

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives with modified functional groups.

Scientific Research Applications

5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with a methyl group at the 1-position.

    2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.

    4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.

    1-Isopropylimidazole: An imidazole derivative with an isopropyl group at the 1-position.

Uniqueness

5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride is unique due to the presence of both a chloromethyl group and an isopropyl group on the imidazole ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

5-(chloromethyl)-1-propan-2-ylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-6(2)10-5-9-4-7(10)3-8;/h4-6H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBYTVPCAWMQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-hydroxymethyl-1-isopropylimidazole (4.5 g), thionyl chloride (20 ml) was added by portions at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was dissolved in methanol and the solvent was distilled off again under reduced pressure. The obtained solid was recrystallized from ethyl acetate, to give 5-chloromethyl-1-isopropylimidazole hydrochloride (6.2 g) as colorless crystals.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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